3-Bromo-2,4-dimethylaniline
Overview
Description
3-Bromo-2,4-dimethylaniline is a chemical compound involved in fluorination using metal fluoride . It is used to prepare 3-fluoro-N,N-dimethylaniline .
Synthesis Analysis
A novel pesticide intermediates 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole was synthesized with 2,3-dimethylaniline as the starting materials . The final product and intermediates were characterized by mass spectra, 1H NMR, infrared, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethylaniline has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2,4-dimethylaniline are complex and involve multiple steps . For instance, 2-Bromo-1,3-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .Scientific Research Applications
Fluorination
- Summary of the Application : 3-Bromo-2,4-dimethylaniline is used in the process of fluorination . Fluorination is a chemical reaction that involves the introduction of fluorine (F) into a compound.
- Methods of Application or Experimental Procedures : The fluorination process involves using a metal fluoride in the presence of 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (AdBrettPhos)-based Pd precatalyst . This results in the preparation of 3-fluoro-N,N-dimethylaniline.
- Results or Outcomes : The outcome of this process is the creation of 3-fluoro-N,N-dimethylaniline . Unfortunately, the specific quantitative data or statistical analyses related to this process are not provided in the sources.
Synthesis of Herbicides
- Summary of the Application : A compound similar to 3-Bromo-2,4-dimethylaniline, known as 4-Bromo-2,6-dimethylaniline, is used as a key intermediate in the synthesis of herbicides .
- Results or Outcomes : The outcome of this process is the creation of herbicides such as metamitron, which is used to control weeds in crops such as sugar beet and tomatoes .
Determination of Iodine
- Summary of the Application : A compound similar to 3-Bromo-2,4-dimethylaniline, known as 4-Bromo-N,N-dimethylaniline, is used as an internal standard in the determination of iodine .
- Results or Outcomes : The outcome of this process is the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVEHKDGBUHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496215 | |
Record name | 3-Bromo-2,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethylaniline | |
CAS RN |
66314-77-0 | |
Record name | 3-Bromo-2,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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